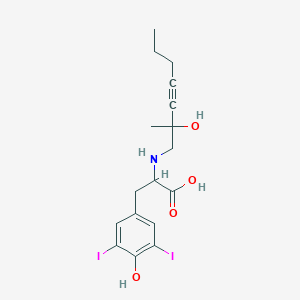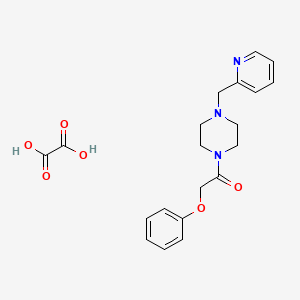![molecular formula C21H23NO3 B4961400 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline, also known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQ is a quinoline derivative that has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed cross-coupling reaction.
Wirkmechanismus
The mechanism of action of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, it has been suggested that 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline interacts with DNA and inhibits the activity of certain enzymes involved in DNA replication and repair. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been shown to inhibit the activity of certain proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to have various biochemical and physiological effects. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is relatively easy to synthesize and has high purity and stability. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been shown to have low toxicity and minimal side effects. However, 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has some limitations for lab experiments. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline is relatively expensive compared to other compounds and may not be readily available in some labs. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has potential applications in the development of new anti-inflammatory, anti-tumor, and neuroprotective drugs. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline may also be used as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline and its potential applications in scientific research.
Synthesemethoden
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The Pd-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organometallic reagent in the presence of a palladium catalyst. Both methods have been used to synthesize 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline with high yields and purity.
Wissenschaftliche Forschungsanwendungen
8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in scientific research. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has been used in various studies to investigate the mechanism of action of different compounds, including the interaction between 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline and DNA. 8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
8-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-16-13-17(2)15-19(14-16)24-11-9-23-10-12-25-20-7-3-5-18-6-4-8-22-21(18)20/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUGPNIPTLWGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)